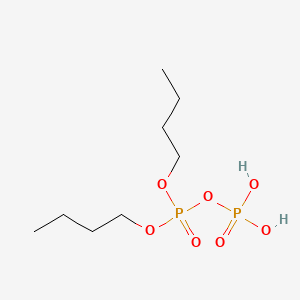
3-Imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione is a complex organic compound that features both imidazolidinone and oxolane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion are some of the strategies used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that scalable methods would involve catalytic processes to ensure efficiency and yield. Metal catalysis and organocatalysis are potential approaches for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in derivatives with different functional groups .
Scientific Research Applications
3-Imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a chiral auxiliary in asymmetric transformations.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazolidin-2-ones: These compounds share the imidazolidinone ring structure and are widely used in pharmaceuticals and organic synthesis.
Benzimidazolidin-2-ones: These compounds have a similar structure but include a benzene ring, offering different chemical properties and applications.
Properties
CAS No. |
723744-84-1 |
|---|---|
Molecular Formula |
C13H13N3O3 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
4-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxy-2-(pyridin-2-ylmethyl)-2H-furan-5-one |
InChI |
InChI=1S/C13H13N3O3/c17-11-9(7-8-3-1-2-4-14-8)19-13(18)10(11)12-15-5-6-16-12/h1-4,9,17H,5-7H2,(H,15,16) |
InChI Key |
JDLSSHKYUXEYAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=C(C(OC2=O)CC3=CC=CC=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-6-nitrophenol](/img/structure/B13823609.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide](/img/structure/B13823617.png)

![2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B13823632.png)
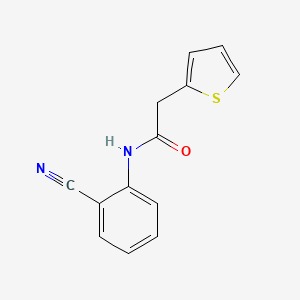
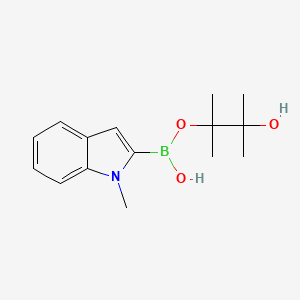
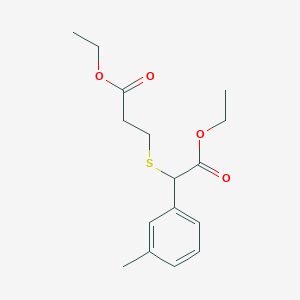
![1,1'-[2-(2-methoxynaphthalen-1-yl)-1H-imidazole-1,3(2H)-diyl]bis(trifluoroethanone)](/img/structure/B13823665.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B13823667.png)
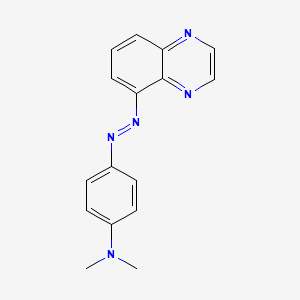

methanone](/img/structure/B13823684.png)
![2-[Chloro(hydroxy)methyl]benzene-1,4-diol](/img/structure/B13823694.png)
